5-Bromo-3-fluorothiophene-2-carboxylic acid
CAS No.: 1432060-81-5
Cat. No.: VC6155606
Molecular Formula: C5H2BrFO2S
Molecular Weight: 225.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432060-81-5 |
---|---|
Molecular Formula | C5H2BrFO2S |
Molecular Weight | 225.03 |
IUPAC Name | 5-bromo-3-fluorothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) |
Standard InChI Key | ONHOZYXSDNJTIZ-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1F)C(=O)O)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Geometry and Electronic Configuration
The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—with substituents at the 2-, 3-, and 5-positions. The carboxylic acid group (-COOH) at position 2 introduces hydrogen-bonding capability and acidity (pKa ≈ 2–3), while the electronegative fluorine at position 3 and bromine at position 5 create distinct electronic effects. Bromine’s polarizability and fluorine’s inductive electron-withdrawing nature influence the ring’s electron density, directing reactivity toward electrophilic substitution at the 4-position or nucleophilic substitution at the 5-position .
Table 1: Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₅H₂BrFO₂S |
Molecular Weight | 225.04 g/mol |
Density | 2.012±0.06 g/cm³ (Predicted) |
Boiling Point | 304.6±42.0 °C (Predicted) |
Aromatic Ring System | Thiophene (C₄H₃S) |
Functional Groups | -COOH, -F, -Br |
Synthesis and Manufacturing Processes
Industrial-Scale Considerations
Large-scale production would require optimization of halogenation steps to minimize byproducts. Continuous flow reactors could enhance yield and safety by controlling exothermic reactions. Purification via recrystallization or chromatography would ensure high purity (>95%), critical for pharmaceutical intermediates.
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 is susceptible to SNAr reactions due to the electron-withdrawing effects of the fluorine and carboxylic acid groups. For example:
This reaction proceeds in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), yielding 5-methoxy derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, could replace bromine with aryl or heteroaryl groups:
Such transformations are pivotal for constructing biaryl systems prevalent in drug candidates .
Carboxylic Acid Functionalization
The -COOH group enables esterification, amidation, or reduction:
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Esterification: Reaction with methanol/H₂SO₄ yields methyl esters, enhancing lipophilicity.
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Amidation: Coupling with amines via HBTU/DIPEA forms bioactive amides.
Future Research Directions
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Synthetic Method Optimization: Developing regioselective halogenation protocols.
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Biological Screening: Testing against antimicrobial or anticancer targets.
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Computational Studies: Density functional theory (DFT) to predict reactivity and binding modes.
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